
1-Chloronon-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloronon-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H15Cl, and it features a chlorine atom attached to the first carbon of a nonyne chain
准备方法
Synthetic Routes and Reaction Conditions
1-Chloronon-3-yne can be synthesized through several methods, including:
-
Dehydrohalogenation of Vicinal Dihalides: : This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, forming the alkyne .
-
Alkylation of Terminal Alkynes: : Terminal alkynes can be deprotonated using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), followed by alkylation with an appropriate alkyl halide to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation reactions, utilizing efficient and cost-effective bases and solvents to maximize yield and purity. The process is optimized for scalability and environmental considerations.
化学反应分析
Types of Reactions
1-Chloronon-3-yne undergoes various chemical reactions, including:
-
Addition Reactions: : The triple bond in this compound can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr), forming dihaloalkanes and haloalkenes .
-
Substitution Reactions: : The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers .
-
Oxidation and Reduction: : The triple bond can be oxidized to form diketones or reduced to form alkenes and alkanes using appropriate reagents and conditions .
Common Reagents and Conditions
Halogenation: Cl2, Br2 in inert solvents like dichloromethane.
Hydrohalogenation: HCl, HBr in the presence of catalysts.
Nucleophilic Substitution: NaOH, KOH in aqueous or alcoholic solutions.
Oxidation: KMnO4, OsO4 in aqueous or organic solvents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Major Products
Dihaloalkanes: Formed from halogenation.
Haloalkenes: Formed from hydrohalogenation.
Alcohols and Ethers: Formed from nucleophilic substitution.
Diketones: Formed from oxidation.
Alkenes and Alkanes: Formed from reduction.
科学研究应用
1-Chloronon-3-yne has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions .
-
Biology: : Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules due to its unique reactivity .
-
Medicine: : Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds .
-
Industry: : Utilized in the production of specialty chemicals, polymers, and materials with specific properties .
作用机制
The mechanism of action of 1-Chloronon-3-yne involves its reactivity towards various chemical species:
-
Triple Bond Reactivity: : The carbon-carbon triple bond is highly reactive, allowing for addition reactions with electrophiles and nucleophiles .
-
Chlorine Substitution: : The chlorine atom can be readily substituted by nucleophiles, facilitating the formation of a wide range of derivatives .
-
Molecular Targets and Pathways: : In biological systems, this compound can interact with enzymes and proteins through covalent bonding, potentially altering their function and activity .
相似化合物的比较
1-Chloronon-3-yne can be compared with other similar compounds, such as:
-
1-Bromonon-3-yne: : Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the larger atomic size of bromine .
-
1-Iodonon-3-yne: : Contains an iodine atom, which is even larger and more reactive than bromine, leading to different reactivity patterns .
-
1-Fluoronon-3-yne: : Contains a fluorine atom, which is smaller and more electronegative, resulting in different chemical behavior .
-
1-Chlorooct-3-yne: : Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity .
The uniqueness of this compound lies in its specific combination of a chlorine atom and a nonyne chain, providing distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
51575-82-7 |
|---|---|
分子式 |
C9H15Cl |
分子量 |
158.67 g/mol |
IUPAC 名称 |
1-chloronon-3-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
InChI 键 |
IFUSVKAQPZQILY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



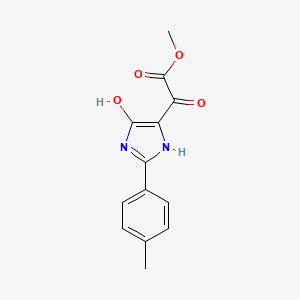
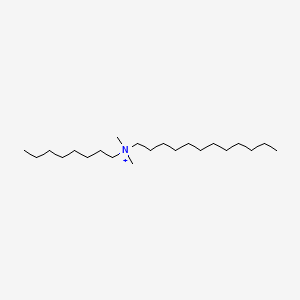
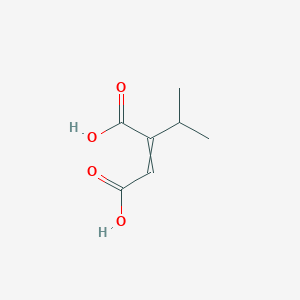
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
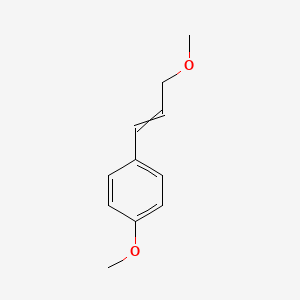
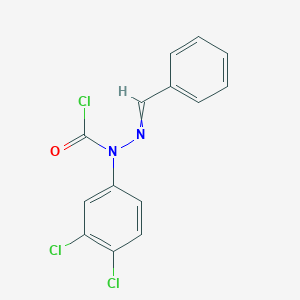
![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
